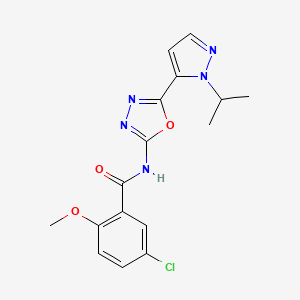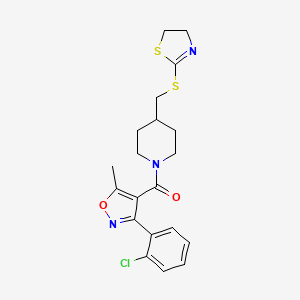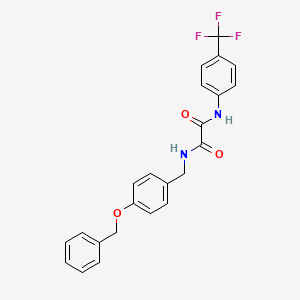
N1-(4-(benzyloxy)benzyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(4-(benzyloxy)benzyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a complex organic compound with notable characteristics due to the presence of benzyloxy, benzyl, and trifluoromethyl groups. Its unique structure grants it diverse functionalities that can be harnessed for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis of Intermediates:
Step 1: Synthesis of 4-(benzyloxy)benzylamine.
Reaction: 4-(benzyloxy)benzyl bromide with an amine source.
Conditions: Organic solvent (e.g., ethanol), moderate temperature (50-60°C).
Step 2: Synthesis of 4-(trifluoromethyl)phenylisocyanate.
Reaction: Reaction of 4-(trifluoromethyl)phenylamine with phosgene.
Conditions: Anhydrous conditions, low temperature (0-5°C).
Final Coupling:
Step 3: Coupling of intermediates to form the target compound.
Reaction: 4-(benzyloxy)benzylamine with 4-(trifluoromethyl)phenylisocyanate.
Conditions: Organic solvent (e.g., dichloromethane), room temperature.
Industrial Production Methods:
Employs batch or continuous flow reactors.
Optimized for yield and purity through controlled temperature, pressure, and solvent conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Can occur at the benzyloxy group, forming corresponding benzaldehyde derivatives.
Reduction: The trifluoromethyl group can be reduced under high-pressure hydrogenation conditions.
Substitution: The benzyl groups are susceptible to nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) under light or heat.
Major Products:
Benzaldehyde derivatives (oxidation).
Partially fluorinated compounds (reduction).
Substituted benzyl derivatives (substitution).
Scientific Research Applications
Chemistry:
As a precursor in organic synthesis for creating novel compounds.
Biology:
Probes for biological systems to study molecular interactions.
Medicine:
Potential candidate for drug development due to its unique functional groups.
Industry:
Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
Mechanism:
The compound interacts with specific molecular targets, forming stable complexes.
The benzyloxy group enables interactions with proteins and enzymes through hydrophobic and π-π stacking interactions.
Molecular Targets and Pathways:
Targets enzymes involved in metabolic pathways.
Potential to modulate receptor activities in biological systems.
Comparison with Similar Compounds
N1-(4-methoxybenzyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide: Lacks the benzyloxy group, altering its interaction profile.
N1-(4-(benzyloxy)benzyl)-N2-(4-chlorophenyl)oxalamide: Presence of chloro group instead of trifluoromethyl affects reactivity and stability.
Uniqueness:
The trifluoromethyl group enhances the compound's metabolic stability and lipophilicity.
The benzyloxy group allows for specific interaction patterns, increasing its versatility in scientific applications.
Properties
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N2O3/c24-23(25,26)18-8-10-19(11-9-18)28-22(30)21(29)27-14-16-6-12-20(13-7-16)31-15-17-4-2-1-3-5-17/h1-13H,14-15H2,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZKAMGKUADEKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC(=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(aminomethyl)-4-methylpentyl]benzene](/img/structure/B2984402.png)
![N-[4-(Methylthio)benzyl]ethanamine hydrochloride](/img/structure/B2984403.png)
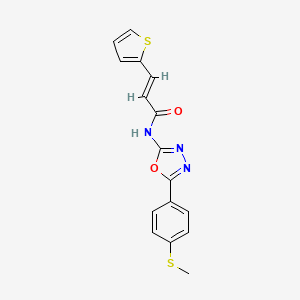
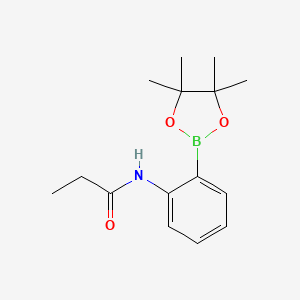
![4-chloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2984407.png)

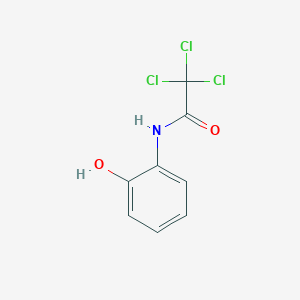
![2-[(1-Cyclobutylpiperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B2984410.png)
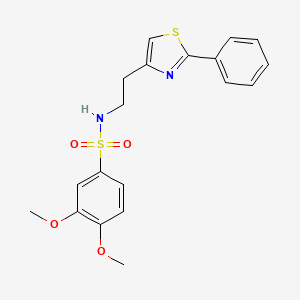
![4-[benzyl(methyl)amino]-N-[(4-fluorophenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2984412.png)
![2-(1,3-benzodioxol-5-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2984417.png)
![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2984419.png)
